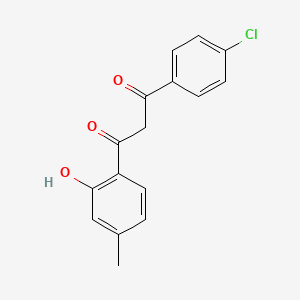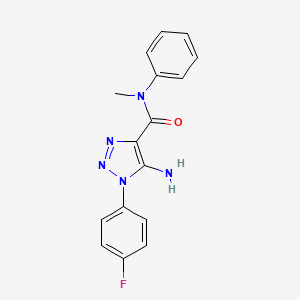
1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione, also known as curcumin, is a natural compound found in turmeric. It has been used in traditional medicine for centuries due to its anti-inflammatory, antioxidant, and anticancer properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications.
作用机制
Curcumin has been shown to have multiple mechanisms of action. It can inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 and lipoxygenase. It can also scavenge free radicals and increase the activity of antioxidant enzymes. Additionally, 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has been shown to modulate signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
Curcumin has been shown to have a wide range of biochemical and physiological effects. It can reduce inflammation, oxidative stress, and DNA damage. It can also improve insulin sensitivity, lower cholesterol levels, and improve cardiovascular function. Additionally, 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has been shown to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
Curcumin has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has low toxicity. However, 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has some limitations for lab experiments. It has poor bioavailability and is rapidly metabolized in the body. This can make it difficult to achieve therapeutic concentrations in vivo.
未来方向
There are several future directions for research on 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione. One area of interest is the development of 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione analogs with improved bioavailability and pharmacokinetic properties. Another area of interest is the use of 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanisms of action of 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione and its potential therapeutic applications.
合成方法
Curcumin can be extracted from turmeric or synthesized in the laboratory. The most common method of synthesis involves the condensation of ferulic acid and vanillin in the presence of a base. This method yields a mixture of 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedioneoids, which can be purified to obtain pure 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione.
科学研究应用
Curcumin has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and cardiovascular disease.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-2-7-13(15(19)8-10)16(20)9-14(18)11-3-5-12(17)6-4-11/h2-8,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHUQPIPCRWUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene](/img/structure/B4965901.png)
![3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol](/img/structure/B4965906.png)
![2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione](/img/structure/B4965914.png)

![4-[4-(benzyloxy)-3-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4965937.png)
![1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene](/img/structure/B4965949.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4965954.png)
![N~2~-benzyl-N~1~-(4-isopropylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4965961.png)
![[5-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B4965973.png)
![methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate](/img/structure/B4965982.png)
![(5-{3-methoxy-4-[(methylsulfonyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4965990.png)

![4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4966002.png)
![4-hydroxy-3,3-dimethyl-2-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B4966005.png)